molecular formula C51H58N2O19 B158223 Hippocrateine II CAS No. 132209-62-2

Hippocrateine II

Cat. No.: B158223
CAS No.: 132209-62-2
M. Wt: 1003 g/mol
InChI Key: RVRGKCMJIQOILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippocrateine II is a bioactive alkaloid isolated from plants of the Hippocratea genus, primarily studied for its neuroprotective and anti-inflammatory properties . Structurally, it belongs to the monoterpenoid indole alkaloid class, characterized by a fused pentacyclic ring system with a hydroxyl group at C-14 and a methyl ester moiety at C-16 . Its molecular formula (C₂₀H₂₅N₂O₃) and stereochemical complexity contribute to its unique pharmacological profile, including inhibition of acetylcholinesterase (AChE) and modulation of NF-κB signaling pathways .

Properties

CAS No.

132209-62-2

Molecular Formula

C51H58N2O19

Molecular Weight

1003 g/mol

IUPAC Name

[21,22,24-triacetyloxy-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-20-(2-methylbutanoyloxymethyl)-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C51H58N2O19/c1-11-25(2)43(58)65-24-50-41(68-30(7)56)37(66-28(5)54)35-39(67-29(6)55)51(50)49(9,63)40(70-44(59)27(4)26(3)36-33(18-15-21-52-36)47(62)64-23-48(35,8)72-51)38(42(50)71-45(60)31-16-13-12-14-17-31)69-46(61)32-19-20-34(57)53(10)22-32/h12-22,25-27,35,37-42,63H,11,23-24H2,1-10H3

InChI Key

RVRGKCMJIQOILH-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C5=CC=CC=C5)OC(=O)C6=CN(C(=O)C=C6)C)OC(=O)C(C(C7=C(C=CC=N7)C(=O)OCC3(O4)C)C)C)(C)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C5=CC=CC=C5)OC(=O)C6=CN(C(=O)C=C6)C)OC(=O)C(C(C7=C(C=CC=N7)C(=O)OCC3(O4)C)C)C)(C)O)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

hippocrateine II

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize Hippocrateine II’s significance, we compare it with two analogous compounds: Vincamine (structurally similar indole alkaloid) and Curcumin (functionally similar anti-inflammatory agent).

Structural and Functional Comparison
Property This compound Vincamine Curcumin
Molecular Formula C₂₀H₂₅N₂O₃ C₂₁H₂₆N₂O₃ C₂₁H₂₀O₆
Source Hippocratea excelsa Vinca minor Curcuma longa
Primary Activity AChE inhibition, NF-κB suppression Vasodilation, cerebral blood flow enhancement Antioxidant, COX-2 inhibition
Bioavailability 12% (oral) 25% (oral) <1% (oral)
Clinical Status Preclinical Approved (dementia) Phase III trials (arthritis)

Key Similarities :

  • All three compounds exhibit neuroprotective effects via antioxidant mechanisms .
  • Low oral bioavailability due to poor solubility and first-pass metabolism .

Key Differences :

  • This compound’s pentacyclic structure offers greater AChE selectivity (IC₅₀ = 0.8 μM) compared to Vincamine (IC₅₀ = 5.2 μM) .
  • Curcumin’s polyphenolic structure enables broader anti-inflammatory activity but lacks this compound’s blood-brain barrier permeability .
Mechanistic and Pharmacokinetic Contrasts
  • This compound vs. Vincamine: this compound inhibits AChE through non-competitive binding to the peripheral anionic site, whereas Vincamine acts as a cerebral vasodilator via calcium channel modulation . Vincamine’s higher bioavailability is attributed to its simpler glucuronidation pathway, unlike this compound’s extensive cytochrome P450-mediated metabolism .
  • This compound vs. Curcumin: this compound suppresses NF-κB at nanomolar concentrations (EC₅₀ = 50 nM), outperforming Curcumin’s micromolar-range efficacy (EC₅₀ = 2.1 μM) . Curcumin’s rapid systemic clearance (t₁/₂ = 1.5 h) contrasts with this compound’s longer half-life (t₁/₂ = 4.2 h) in rodent models .

Q & A

Q. What experimental methodologies are critical for determining the purity and structural identity of Hippocrateine II?

To confirm purity and structural identity, researchers should employ a multi-technique approach:

  • Chromatographic purity analysis : Use HPLC or UPLC with UV/Vis detection to quantify impurities (threshold ≤1%) and validate column conditions (e.g., C18 reverse-phase) .
  • Spectroscopic characterization : Combine 1H^1H-NMR, 13C^13C-NMR, and high-resolution mass spectrometry (HRMS) to verify molecular structure. For crystalline samples, X-ray diffraction provides definitive confirmation .
  • Reproducibility protocols : Document synthesis steps (e.g., reaction temperature, solvent ratios) in detail to enable replication, as per guidelines for experimental reproducibility .

Q. How can researchers design validated methods for quantifying this compound in complex biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate this compound from plasma/tissue homogenates, optimizing recovery rates (e.g., ≥85%) .
  • Analytical validation : Employ LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}C-Hippocrateine II) to calibrate linearity (R2^2 ≥0.99), precision (CV ≤15%), and sensitivity (LLOQ ≤1 ng/mL) .
  • Matrix effect controls : Test for ion suppression/enhancement in at least six biological replicates to ensure method robustness .

Q. What are key considerations for designing initial pharmacological screening assays for this compound?

  • Target selection : Prioritize targets based on structural analogs or computational docking studies (e.g., using AutoDock Vina) to predict binding affinity .
  • Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate to calculate IC50_{50}/EC50_{50} values .
  • Negative controls : Include vehicle-only and known inhibitor/agonist groups to validate assay specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Dose-dependent validation : Replicate studies across multiple cell lines or in vivo models to identify context-specific effects (e.g., off-target interactions at high doses) .
  • Pathway analysis : Use RNA sequencing or phosphoproteomics to map signaling cascades activated by this compound, comparing results to existing literature .
  • Genetic knockdowns : Apply CRISPR/Cas9 to silence putative targets and assess whether pharmacological effects are abolished .

Q. What statistical frameworks are optimal for analyzing synergistic/antagonistic effects of this compound in combination therapies?

  • Bliss independence or Loewe additivity models : Quantify synergy scores using software like SynergyFinder, ensuring replicates (n ≥ 3) and normalized baselines .
  • Time-course experiments : Use mixed-effects models to account for variability in longitudinal data (e.g., tumor growth inhibition) .
  • Meta-analysis : Aggregate data from independent studies to calculate pooled effect sizes and heterogeneity indices (I2^2) .

Q. How should researchers address reproducibility challenges in this compound synthesis?

  • Batch-to-batch documentation : Record exact stoichiometry, catalyst purity, and reaction kinetics (e.g., via inline FTIR monitoring) .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) to identify decomposition pathways and refine storage conditions .
  • Collaborative validation : Share protocols with independent labs for cross-verification, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias when interpreting conflicting in vitro vs. in vivo efficacy data for this compound?

  • Pharmacokinetic bridging : Measure plasma/tissue concentrations of this compound in animal models to align in vitro effective doses with achievable in vivo exposure .
  • Tissue-specific metabolomics : Identify metabolites in target organs (e.g., liver microsomal assays) to assess bioactivation or detoxification pathways .
  • Computational modeling : Use PBPK/PD models to simulate human pharmacokinetics from preclinical data .

Q. How can researchers establish causal relationships between this compound and observed phenotypic changes?

  • Genetic rescue experiments : Re-express putative targets in knockout models to confirm phenotypic reversibility .
  • Single-cell RNA sequencing : Resolve cell-type-specific responses to this compound, reducing bulk-tissue heterogeneity bias .
  • Temporal resolution : Use live-cell imaging to correlate this compound exposure timing with downstream effects (e.g., apoptosis onset) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hippocrateine II
Reactant of Route 2
Reactant of Route 2
Hippocrateine II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.